molecular formula C26H26ClN7O B610095 Photoswitchable PAD inhibitor CAS No. 2226393-62-8

Photoswitchable PAD inhibitor

Cat. No. B610095
M. Wt: 487.99
InChI Key: ZTBNXZDZQAHEDC-HIUQNGLMSA-N
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Description

Photoswitchable PAD inhibitor is a photoactivated protein arginine deiminase (PAD) inhibitor . It’s a derivative of BB-Cl-amidine that contains an azobenzene photoswitch allowing optical control of PAD activity . Without photoactivation, it is a weak inhibitor of PAD2 and is less potent than BB-Cl-amidine in inhibiting citrulline production in vitro .


Molecular Structure Analysis

The molecular formula of the Photoswitchable PAD inhibitor is C26H26ClN7O . It contains an azobenzene photoswitch, which is a key feature of its structure . The InChi Key is ZTBNXZDZQAHEDC-HIUQNGLMSA-N .


Chemical Reactions Analysis

The Photoswitchable PAD inhibitor is designed to optically control PAD activity . The cis isomer of the inhibitor is more potent than its trans isomer . The altered inhibitory potency upon photoisomerization has been confirmed in a competitive activity-based protein profiling (ABPP) assay .


Physical And Chemical Properties Analysis

The Photoswitchable PAD inhibitor is a crystalline solid with a molecular weight of 488.0 . Its solubility in methanol is 30 mg/ml .

Scientific Research Applications

  • Development and Screening of Photoswitchable PAD Inhibitors : Mondal et al. (2018) developed the first photoswitchable PAD inhibitors using azobenzene photoswitches. These inhibitors offer light-controlled inhibition of PAD2 and exhibit altered inhibitory potency upon photoisomerization. This development opens new avenues for treating diseases where PAD activity is dysregulated, such as rheumatoid arthritis and breast cancer (Mondal, Parelkar, Nagar, & Thompson, 2018).

  • Applications in Photopharmacology : Kobauri et al. (2022) highlighted the significance of photopharmacology in regulating the biological activity of drugs. They emphasize the role of computer-aided drug design in developing effective, targeted photoswitchable drugs, as demonstrated with azobenzene-based eDHFR inhibitors (Kobauri, Galenkamp, Schulte, de Vries, Simeth, Maglia, Thallmair, Kolarski, Szymański, & Feringa, 2022).

  • In Vivo Photopharmacology : Hüll, Morstein, and Trauner (2018) provide an overview of photopharmacology using synthetic switches in vivo. This includes applications for transmembrane proteins, soluble proteins, lipid membranes, and nucleic acids, demonstrating the wide-ranging potential of photoswitchable drugs (Hüll, Morstein, & Trauner, 2018).

  • Photopharmacology in Alzheimer's Disease : Rodríguez-Soacha and Decker (2018) discuss the advances of photopharmacology in studying target proteins for Alzheimer's disease, highlighting the high spatiotemporal resolution offered by photoswitchable molecules (Rodríguez-Soacha & Decker, 2018).

  • Photoswitchable Neurotransmitter Transporter Inhibitor : Quandt et al. (2014) developed a photoswitchable inhibitor of mGAT1, a GABA transporter in the brain. This inhibitor can be activated by light, offering potential for deepening the understanding of mGAT1 function in the brain (Quandt, Höfner, Pabel, Dine, Eder, & Wanner, 2014).

  • Kinetics of Optical Control of Enzyme Activity : Ud-Dean (2011) presented a study on controlling enzymatic reactions with photoswitchable inhibitors, providing insights into designing better systems for optical control of biochemical processes (Ud-Dean, 2011).

properties

IUPAC Name

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenyldiazenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN7O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(35)18-12-14-20(15-13-18)34-33-19-7-2-1-3-8-19/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,35)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNXZDZQAHEDC-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Photoswitchable PAD inhibitor

Citations

For This Compound
2
Citations
S Mondal, SS Parelkar, M Nagar… - ACS chemical …, 2018 - ACS Publications
… Herein, we report the development of the first photoswitchable PAD inhibitor. A series of compounds, 1–8, carrying an electrophilic warhead were evaluated, and in vitro inhibition …
Number of citations: 20 pubs.acs.org
J Sarnik, JS Makowska - Immunobiology, 2022 - Elsevier
Protein citrullination is one of the processes of post-translational modification of proteins and peptides, playing a crucial role in the homeostasis of important processes, however also …
Number of citations: 2 www.sciencedirect.com

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